Bienvenue dans la boutique en ligne BenchChem!

4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid

Medicinal Chemistry Lead Optimization Zinc-Binding Group

4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid is a heterocyclic chemical building block containing a benzoic acid group linked to a 1,2,4-oxadiazole ring with a key difluoromethyl substituent. Its molecular formula is C10H6F2N2O3 and its molecular weight is 240.16 g/mol.

Molecular Formula C10H6F2N2O3
Molecular Weight 240.16 g/mol
CAS No. 1788846-47-8
Cat. No. B1472865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid
CAS1788846-47-8
Molecular FormulaC10H6F2N2O3
Molecular Weight240.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC(=N2)C(F)F)C(=O)O
InChIInChI=1S/C10H6F2N2O3/c11-7(12)9-13-8(14-17-9)5-1-3-6(4-2-5)10(15)16/h1-4,7H,(H,15,16)
InChIKeyXEKGXUYBNOOCBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic Acid (CAS 1788846-47-8): Sourcing Chemical Building Blocks for Targeted Synthesis


4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid is a heterocyclic chemical building block containing a benzoic acid group linked to a 1,2,4-oxadiazole ring with a key difluoromethyl substituent [1]. Its molecular formula is C10H6F2N2O3 and its molecular weight is 240.16 g/mol . It is primarily supplied for research and development purposes with a typical purity of 95% or higher . Its structural features, particularly the difluoromethyl-1,2,4-oxadiazole moiety, make it a valuable intermediate in medicinal chemistry for the synthesis of novel drug candidates [1].

Why a Generic 1,2,4-Oxadiazole Benzoic Acid Cannot Replace 4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic Acid


Substituting this compound with a generic or closely related analog is not valid due to the specific and quantifiable impact of the 5-difluoromethyl group on the oxadiazole ring. In lead optimization for medicinal chemistry targets like HDAC6 and nonsense mutation suppression, the difluoromethyl group acts as a critical zinc-binding group (ZBG) or pharmacophoric element, and its replacement with a methyl, trifluoromethyl, or other heterocyclic group leads to significantly differentiated potency, selectivity, and metabolic stability profiles [1][2]. Without head-to-head specific data for this exact building block, the evidence from related series confirms that biological activity is highly sensitive to this substitution pattern, making a direct replacement a high-risk strategy for chemical synthesis programs [1].

Quantifiable Differentiation Evidence for 4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic Acid


Structural Differentiation and Physicochemical Impact of the 5-Difluoromethyl Substituent Versus Other Analogs

In the context of histone deacetylase (HDAC) inhibitor design, the 1,2,4-oxadiazole scaffold with a 5-difluoromethyl group serves as a non-hydroxamate zinc-binding group. While direct activity data for 4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid was not located in primary peer-reviewed literature, studies on structurally related 1,3,4-oxadiazole analogs demonstrate that the difluoromethyl group confers low nanomolar HDAC6 inhibition (IC50 = 33 nM for a related analog, SE-7552) [1]. Replacing the difluoromethyl with a methyl group typically results in a loss of zinc-binding ability, while replacement with a trifluoromethyl group alters the electronic properties and can lead to different selectivity profiles across HDAC isoforms. This evidence is based on a class-level inference from difluoromethyl-oxadiazole-based HDAC6 inhibitors [1].

Medicinal Chemistry Lead Optimization Zinc-Binding Group

Positional Isomer Differentiation: 4-(1,2,4-Oxadiazol-3-yl) vs. 3-(1,2,4-Oxadiazol-3-yl)benzoic Acid for Nonsense Suppression

The US patent US6992096 broadly covers 1,2,4-oxadiazole benzoic acid compounds for nonsense suppression therapy, with specific claim examples highlighting the importance of substitution pattern [1]. Within this patent landscape, the para-substituted benzoic acid derivative (the target compound) is described as a key intermediate for further derivatization. The meta-substituted isomer, 3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid (CAS 1921032-31-6), is a distinct chemical entity with a different molecular topology that would engage biological targets in a fundamentally different orientation . This positional isomerism is critical for the pharmacophore, as it affects the three-dimensional presentation of the carboxylic acid and oxadiazole groups, directly influencing target binding and activity. While quantitative activity data is not publicly available for either isomer in this patent, the structural differentiation is a primary basis for selecting the 4-substituted building block over the 3-substituted analog in structure-activity relationship (SAR) studies.

Nonsense Mutation Therapy Pharmacophore Mapping Structure-Activity Relationship

Chromatographic Retention Time and Purity Differentiation for Analytical Method Development

Commercially available data indicates this compound is supplied with a purity of 95%+, and its unique structure provides distinct analytical properties compared to other in-class compounds . As a certified reference material, specifically from sources like 莱耀标准品网 (Leyao Standard Products), it is used for quantitative analysis and method development . Its reversed-phase HPLC retention time and mass spectrometry fragmentation pattern will be unique compared to other oxadiazole benzoic acid analogs, providing a specific, quantifiable parameter for differentiating it from impurities, degradation products, or other synthetic intermediates in a reaction mixture. This specific analytical fingerprint is essential for developing robust quality control methods and supports regulated procurement environments where chemical identity and purity verification are critical.

Analytical Chemistry Quality Control Method Development

Specialized Availability as a Research Building Block Differentiates from Widely Available Generic Heterocycles

Unlike common benzoic acid or 1,2,4-oxadiazole building blocks that are commodities available from hundreds of suppliers, 4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid is a specialized research chemical primarily available from specialized vendors such as CymitQuimica (Ref. 3D-NWC84647) and Leyan . This restricted availability is a key differentiator for procurement, indicating a compound that serves as a strategic intermediate in advanced drug discovery projects rather than a general-purpose reagent. The pricing, for example, with 50mg costing approximately €590.00, reflects the complexity of its synthesis, particularly the introduction of the difluoromethyl group onto the 1,2,4-oxadiazole ring, a non-trivial synthetic step . This scarcity and cost profile directly differentiate it from simpler, unsubstituted analogs and confirm its role as a high-value, late-stage intermediate.

Chemical Procurement Custom Synthesis Research Chemical

Primary Research Application Scenarios for 4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic Acid


Synthesis of Novel HDAC6 Inhibitors with a Non-Hydroxamate Zinc-Binding Group

This building block is ideally suited for medicinal chemistry programs designing next-generation histone deacetylase 6 (HDAC6) inhibitors. The difluoromethyl-1,2,4-oxadiazole fragment serves as a specialized, non-hydroxamate zinc-binding group (ZBG) [1]. A researcher would prioritize this specific compound to build a focused library where the benzoic acid handle is used for amide coupling with various cap groups, probing the SAR around a difluoromethyl-based ZBG. This is directly supported by class-level evidence showing that this functional group can confer high potency and selectivity for HDAC6 over other isoforms, addressing key limitations of hydroxamate-based drugs [1].

Synthesis of 1,2,4-Oxadiazole-Based Therapeutics for Nonsense Mutation Diseases

The compound is a key intermediate claimed in the broad patent estate for 1,2,4-oxadiazole benzoic acids as agents for treating diseases caused by nonsense mutations, such as Duchenne muscular dystrophy and cystic fibrosis [1]. Scientists developing read-through therapies would select this precise building block to create new derivatives for screening. Its use ensures alignment with an existing intellectual property backbone, and the para-benzoic acid substitution is critical for maintaining the pharmacophore claimed in the patent, distinguishing it from the meta-isomer which would require a different synthetic route and lead to a novel chemical space that may not be covered [1][2].

Use as a Certified Reference Standard in Bioanalytical and Quality Control Assays

Due to its defined purity (95%+) and specific molecular structure, this compound can be sourced as a certified reference standard for developing and validating quantitative bioanalytical methods (e.g., LC-MS/MS) [1][2]. In a pharmaceutical development context, where related difluoromethyl-oxadiazole compounds are being advanced as drug candidates, this specific benzoic acid metabolite or impurity standard is indispensable for pharmacokinetic, toxicokinetic, and stability studies. Its unique chromatographic properties enable its unambiguous differentiation from the parent drug and other metabolites, which is a critical requirement for regulatory submission.

Quote Request

Request a Quote for 4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.